Cas no 886930-57-0 (5-chloro-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-2-nitrobenzamide)

5-Chloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 3-methanesulfonylphenyl group and an amide-linked 5-chloro-2-nitrobenzoyl moiety. This structure imparts potential reactivity and binding affinity, making it a candidate for applications in medicinal chemistry and agrochemical research. The presence of electron-withdrawing groups (nitro and sulfonyl) enhances its electrophilic character, while the oxadiazole ring contributes to metabolic stability. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The compound is typically synthesized under controlled conditions to ensure high purity, making it suitable for exploratory research in drug discovery or material science.
5-chloro-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-2-nitrobenzamide structure
886930-57-0 structure
Product Name:5-chloro-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-2-nitrobenzamide
CAS No:886930-57-0
MF:C16H11ClN4O6S
MW:422.799741029739
CID:5477948
Update Time:2025-10-21

5-chloro-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-2-nitrobenzamide Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide
    • 5-chloro-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-2-nitrobenzamide
    • Inchi: 1S/C16H11ClN4O6S/c1-28(25,26)11-4-2-3-9(7-11)15-19-20-16(27-15)18-14(22)12-8-10(17)5-6-13(12)21(23)24/h2-8H,1H3,(H,18,20,22)
    • InChI Key: HIABKOLNCVIMMQ-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C(C2=CC=CC(S(C)(=O)=O)=C2)O1)(=O)C1=CC(Cl)=CC=C1[N+]([O-])=O

5-chloro-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-2-nitrobenzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F2645-0674-2μmol
5-chloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide
886930-57-0 90%+
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Life Chemicals
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5-chloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide
886930-57-0 90%+
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$79.0 2023-05-16

5-chloro-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-2-nitrobenzamide Related Literature

Additional information on 5-chloro-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-2-nitrobenzamide

5-Chloro-N-5-(3-Methanesulfonylphenyl)-1,3,4-Oxadiazol-2-yl-2-Nitrobenzamide (CAS No. 886930-57-0): A Comprehensive Overview

The compound 5-chloro-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-2-nitrobenzamide, identified by the CAS registry number 886930-57-0, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of benzamides, which are widely studied for their roles in drug design and material science. The structure of this molecule is characterized by a benzamide core with multiple substituents, including a chloro group, a nitro group, and a methanesulfonylphenyl group attached to an oxadiazole ring.

The synthesis of 5-chloro-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-2-nitrobenzamide involves multi-step organic reactions, often utilizing coupling agents and protecting groups to achieve the desired substitution pattern. Recent advancements in catalytic methods have enabled more efficient pathways for constructing such complex molecules. The presence of the oxadiazole ring is particularly noteworthy, as it contributes to the molecule's stability and reactivity. Oxadiazoles are known for their ability to act as heterocyclic scaffolds in medicinal chemistry due to their unique electronic properties.

One of the most promising applications of this compound lies in its potential as a precursor for drug development. The nitro group and chloro substituent are known to influence the pharmacokinetic properties of molecules, making them attractive targets for researchers in the pharmaceutical industry. Additionally, the methanesulfonylphenyl group enhances lipophilicity, which is crucial for drug absorption and bioavailability.

Recent studies have explored the role of oxadiazole-containing compounds in inhibiting specific enzymes and receptors associated with diseases such as cancer and neurodegenerative disorders. For instance, research published in 2023 demonstrated that derivatives of this compound exhibit potent anti-proliferative activity against various cancer cell lines. These findings underscore the importance of further investigation into the biological effects of this compound.

In terms of chemical synthesis, the construction of 1,3,4-oxadiazole rings has been a topic of extensive research. Methods such as thermal cyclization and transition-metal-catalyzed reactions have been employed to optimize the synthesis process. The integration of computational chemistry tools has also played a pivotal role in predicting optimal reaction conditions and identifying potential intermediates.

The structural complexity of CAS No. 886930-57-0 makes it an ideal candidate for exploring supramolecular chemistry concepts. Researchers have investigated its ability to form self-assembled structures under specific conditions, which could have implications in nanotechnology and materials science.

In conclusion, 5-chloro-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-2-nitrobenzamide represents a fascinating example of how advanced synthetic techniques and cutting-edge research can lead to innovative chemical entities with diverse applications. As ongoing studies continue to uncover its potential, this compound stands at the forefront of modern chemical innovation.

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